Azithromycin-13CD3

Catalog No.
S15965171
CAS No.
M.F
C38H72N2O12
M. Wt
753.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azithromycin-13CD3

Product Name

Azithromycin-13CD3

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuterio(113C)methyl)-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O12

Molecular Weight

753.0 g/mol

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13+1D3

InChI Key

MQTOSJVFKKJCRP-ACLAECRHSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C

Azithromycin-13CD3 is a stable isotope-labeled derivative of azithromycin, a widely used macrolide antibiotic. Its molecular formula is C37H69D3N2O12C_{37}H_{69}D_3N_2O_{12} with a molecular weight of 753.0 g/mol. The compound is characterized by the incorporation of deuterium (D) at specific positions in the azithromycin structure, which allows for enhanced tracking and quantification in various analytical applications, particularly in pharmacokinetics and metabolism studies .

The synthesis of azithromycin-13CD3 involves several key chemical transformations starting from erythromycin A. The primary reactions include:

  • Oxime Formation: Erythromycin A is converted into its oxime derivative.
  • Beckmann Rearrangement: The oxime undergoes rearrangement to form an imino ether.
  • Reduction: The imino ether is reduced to yield 9-deoxo-9a-aza-9a-homoerythromycin.
  • Methylation: Finally, reductive N-methylation leads to the formation of azithromycin, which is subsequently labeled with deuterium to produce azithromycin-13CD3 .

These reactions are performed under controlled conditions to ensure high yield and purity.

Azithromycin-13CD3 retains the biological activity of its parent compound, azithromycin, which acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with peptide chain elongation. Azithromycin exhibits broad-spectrum antibacterial activity against various pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Neisseria gonorrhoeae, and others . Additionally, it has been shown to have anti-inflammatory properties and may modulate immune responses .

The synthesis of azithromycin-13CD3 can be achieved through several methods:

  • One-Pot Synthesis: This method simplifies the process by combining multiple steps into a single reaction vessel, reducing time and resource consumption.
  • Traditional Multi-Step Synthesis: This involves sequential reactions as described above, allowing for careful control over each step to optimize yield and purity.
  • Use of Isotope-Labeled Precursors: Incorporating deuterated starting materials can facilitate the production of azithromycin-13CD3 with high isotopic purity .

Azithromycin-13CD3 is primarily used as an internal standard in analytical chemistry for quantifying azithromycin concentrations in biological samples via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling allows for precise measurements in pharmacokinetic studies and metabolic profiling .

Studies on drug interactions involving azithromycin indicate that it can alter the pharmacokinetics of co-administered drugs. For instance, co-administration with certain antiretroviral medications can increase plasma concentrations of azithromycin, necessitating careful monitoring . Furthermore, azithromycin has been shown to prolong the QT interval in some patients when taken with other medications that affect cardiac rhythm .

Azithromycin-13CD3 shares structural similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
ErythromycinC37H67N1O13Precursor to azithromycin; less effective against some bacteria.
ClarithromycinC38H37N1O7More potent against certain pathogens; different side effects profile.
RoxithromycinC41H51N1O9Similar action but different pharmacokinetics; often used for respiratory infections.
AzithromycinC38H72N2O12Parent compound; broader spectrum of activity compared to erythromycin.

Azithromycin-13CD3's unique isotopic labeling distinguishes it from these compounds, making it particularly valuable for research applications focused on drug metabolism and pharmacokinetics .

XLogP3

4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

752.53071081 g/mol

Monoisotopic Mass

752.53071081 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-15-2024

Explore Compound Types